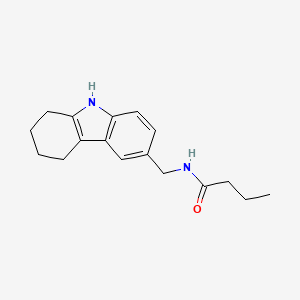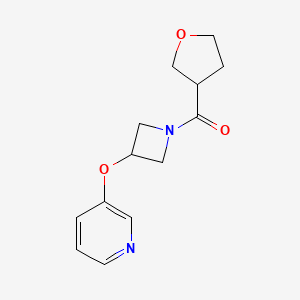![molecular formula C26H28N10O3S B2529654 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-41-9](/img/no-structure.png)
8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a purine ring, a piperazine ring, a phenyl ring, and a tetrazole ring. The exact structure can be determined using techniques like X-ray diffraction analysis, NMR, and mass spectrometry .科学的研究の応用
Metabolism and Pharmacokinetics
Studies on related compounds have shown that molecules featuring complex structures similar to 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione undergo extensive metabolism in humans. For example, an erbB/vascular endothelial growth factor receptor inhibitor was investigated for its metabolism and disposition in humans, demonstrating that such compounds are rapidly absorbed, highly metabolized via multiple pathways, and excreted via bile and urine (Christopher et al., 2010). This insight into metabolism can be crucial for understanding the pharmacokinetics of similarly structured compounds in clinical settings.
Diagnostic and Therapeutic Applications
Research on analogs has illustrated potential diagnostic and therapeutic applications. For instance, [18F]DASA-23, a radiopharmaceutical developed for measuring pyruvate kinase M2 levels via positron emission tomography (PET), has been evaluated in humans for its utility in identifying gliomas, showcasing the potential of such compounds in non-invasive cancer diagnostics (Patel et al., 2019). Furthermore, the human biodistribution and radiation dosimetry of [18F]DASA-23 have been assessed, confirming its safety and efficacy for clinical use (Beinat et al., 2020).
Neuropharmacological Insights
Compounds with similar structures have been explored for their effects on the central nervous system, providing insights into neuropharmacology. For example, the selective serotonin (5-HT) reuptake inhibitor citalopram was found to influence the acquisition of conditioned freezing, an anxiety-related behavior, highlighting the role of serotonin in anxiety disorders (Inoue et al., 1996). This suggests that compounds affecting serotonin pathways might have therapeutic potential for anxiety and other psychiatric conditions.
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them .
Biochemical Pathways
The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, the compound’s action on these receptors could affect the signaling pathways associated with these neurotransmitters.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile . .
Result of Action
Given its target, it is likely that it affects the function of smooth muscles in blood vessels, lower urinary tract, and prostate .
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of a piperazine derivative with a purine derivative, followed by the introduction of a tetrazole and a sulfanyl group. The final product is obtained by methylation of the purine ring.", "Starting Materials": [ "4-Methoxyaniline", "1-Boc-piperazine", "7-bromo-3-methylpurine-2,6-dione", "Phenyl isocyanate", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Methyl iodide" ], "Reaction": [ "Step 1: Synthesis of 4-(4-Methoxyphenyl)piperazine\n- 4-Methoxyaniline is reacted with 1-Boc-piperazine in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazine.\n\nStep 2: Synthesis of 7-(2-Aminoethyl)-3-methylpurine-2,6-dione\n- 7-bromo-3-methylpurine-2,6-dione is reacted with sodium azide in DMF to obtain 7-azido-3-methylpurine-2,6-dione.\n- The azide group is reduced to an amine group using sodium hydride in DMF.\n- The amine group is then coupled with 2-(1-phenyltetrazol-5-yl)sulfanyl ethylamine in the presence of a coupling agent such as DIC or EDC to obtain 7-(2-aminoethyl)-3-methylpurine-2,6-dione.\n\nStep 3: Synthesis of 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione\n- 4-(4-Methoxyphenyl)piperazine is reacted with phenyl isocyanate in the presence of a coupling agent such as DIC or EDC to obtain 4-(4-Methoxyphenyl)piperazin-1-yl phenylcarbamate.\n- 7-(2-Aminoethyl)-3-methylpurine-2,6-dione is then added to the reaction mixture and stirred to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-phenylcarbamoyl-ethyl)-purine-2,6-dione.\n- The sulfanyl group is then introduced by reacting the above product with thionyl chloride and sodium azide in DMF to obtain 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione.\n\nStep 4: Methylation of the Purine Ring\n- The final product is obtained by methylation of the purine ring using methyl iodide in the presence of a base such as potassium carbonate." ] } | |
CAS番号 |
850914-41-9 |
分子式 |
C26H28N10O3S |
分子量 |
560.64 |
IUPAC名 |
8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O3S/c1-32-22-21(23(37)28-25(32)38)35(16-17-40-26-29-30-31-36(26)19-6-4-3-5-7-19)24(27-22)34-14-12-33(13-15-34)18-8-10-20(39-2)11-9-18/h3-11H,12-17H2,1-2H3,(H,28,37,38) |
InChIキー |
SJNFQCAJASNSJG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)





![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)
![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)